
Dihydroartemisinin alpha-hemisuccinate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium artesunate is a water-soluble derivative of dihydroartemisinin, which is itself derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Sodium artesunate is primarily used as an antimalarial agent, particularly effective against severe and complicated malaria caused by Plasmodium falciparum . It is known for its rapid action and high efficacy, making it a crucial drug in the fight against malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium artesunate is synthesized from dihydroartemisinin through a series of chemical reactions. The process typically involves the esterification of dihydroartemisinin with succinic anhydride to form artesunate, which is then neutralized with sodium hydroxide to produce sodium artesunate . The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the purity and stability of the final product.
Industrial Production Methods
In industrial settings, the production of sodium artesunate involves large-scale synthesis using similar chemical reactions but with optimized conditions for mass production. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
Sodium artesunate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the primary reactions is its conversion to dihydroartemisinin in the body, which is the active form responsible for its antimalarial effects .
Common Reagents and Conditions
Hydrolysis: Sodium artesunate is hydrolyzed in aqueous solutions to form dihydroartemisinin. This reaction is facilitated by the presence of water and occurs under physiological conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of heme iron within the malaria parasite.
Major Products Formed
The major product formed from the hydrolysis of sodium artesunate is dihydroartemisinin, which is the active metabolite that exerts the antimalarial effects. Other minor products may include various oxidative and reductive derivatives formed during its metabolism .
Scientific Research Applications
Sodium artesunate has a wide range of scientific research applications:
Mechanism of Action
Sodium artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. Dihydroartemisinin contains an endoperoxide bridge that reacts with heme iron within the malaria parasite. This reaction generates free radicals that cause oxidative stress, leading to the inhibition of protein and nucleic acid synthesis, ultrastructural changes, and ultimately the death of the parasite . The primary molecular targets include the parasite’s calcium adenosine triphosphatase and glutathione S-transferase .
Comparison with Similar Compounds
Sodium artesunate is compared with other artemisinin derivatives such as artemether and arteether. While all these compounds share a similar mechanism of action, sodium artesunate has unique properties that make it particularly effective:
Water Solubility: Sodium artesunate is more water-soluble than other artemisinin derivatives, allowing for easier administration and faster absorption.
Rapid Action: It has a quicker onset of action compared to artemether and arteether, making it highly effective in treating severe malaria.
Similar compounds include:
Artemether: Another artemisinin derivative used in combination therapies for malaria.
Arteether: Similar to artemether, used for its antimalarial properties.
Dihydroartemisinin: The active metabolite of sodium artesunate and other artemisinin derivatives.
Sodium artesunate’s unique properties and high efficacy make it a valuable compound in the treatment of malaria and other diseases.
Properties
CAS No. |
82864-68-4 |
|---|---|
Molecular Formula |
C19H27NaO8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate |
InChI |
InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1 |
InChI Key |
ZISJLHQNEVGTIU-VSPVKKPCSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
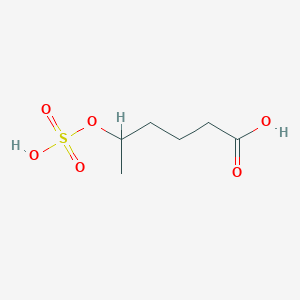
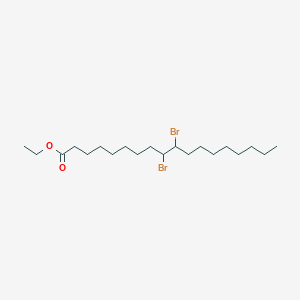
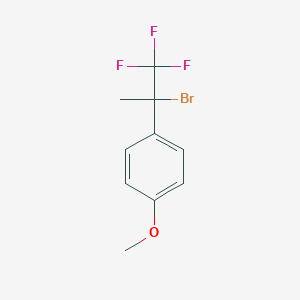
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
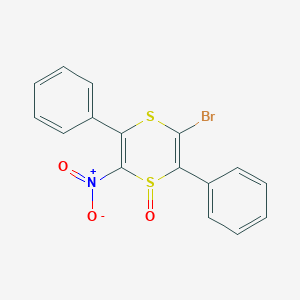
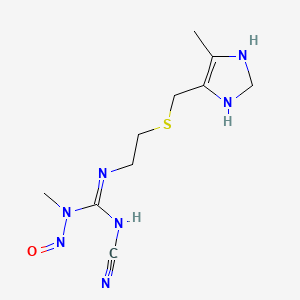



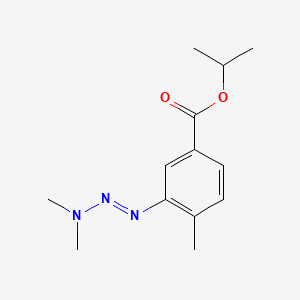
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
